Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethyl phosphate group and a propan-2-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a suitable phosphating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can result in various functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[(methylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(ethylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(butylthio)pyrimidin-5-yl] phosphate
Uniqueness
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
90338-99-1 |
---|---|
Molekularformel |
C9H15N2O4PS |
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
dimethyl (2-propan-2-ylsulfanylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O4PS/c1-7(2)17-9-10-5-8(6-11-9)15-16(12,13-3)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
POSITRZJTJYALR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC=C(C=N1)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.